molecular formula C23H15N3O2 B2626583 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 932540-91-5

1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2626583
CAS No.: 932540-91-5
M. Wt: 365.392
InChI Key: OGEUPOMACAJBBP-UHFFFAOYSA-N
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Description

1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15N3O2 and its molecular weight is 365.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds from related quinoline derivatives has been extensively studied. For instance, the interaction of certain quinoline and furoquinoline derivatives with phosphorus pentachloride and phosphorusoxychloride yielded chloro derivatives. These were further treated with sodium azide, o-phenylenediamine, anthranilic acid, and benzoic acid hydrazide to afford novel heterocyclic compounds with potential biological activity (Mulwad & Lohar, 2003). Another study presented a catalyst-free, room-temperature accessible regioselective synthesis of spiroquinoline derivatives, which were investigated for their antioxidant activity (Patel et al., 2022).

Photophysical Properties

The photophysical properties of derivatives of 1H-Pyrazolo[3,4-b]quinoline and 1H-Pyrazolo[3,4-b]quinoxaline have been compared, showing that these dyes form exciplexes with certain anilines in weakly polar solvents. This study highlights the compounds' fluorescence behavior and reduction potential, explaining the different behavior regarding the intersystem crossing process in pyrazoloquinoline and pyrazoloquinoxalines (Mac et al., 2007).

Biological Activities

Several studies have synthesized and evaluated novel compounds for their biological activities. For instance, new quinolinyl chalcones containing a pyrazole group were synthesized and characterized for their antimicrobial and antioxidant properties (Prasath et al., 2015). Additionally, the synthesis of 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines through closed ring reactions and their spectral properties were discussed, demonstrating a novel method for constructing condensed pyrazoles ring systems with potential utility in various applications (Ren, 2005).

Properties

IUPAC Name

3,5-diphenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2/c1-3-7-15(8-4-1)22-18-13-24-19-12-21-20(27-14-28-21)11-17(19)23(18)26(25-22)16-9-5-2-6-10-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEUPOMACAJBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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